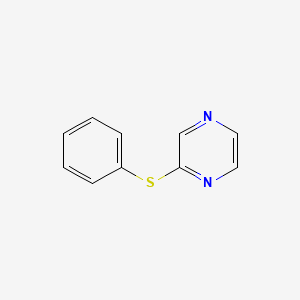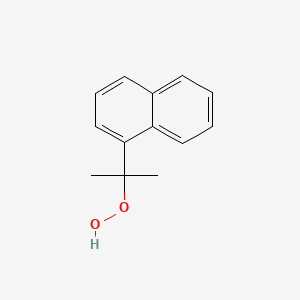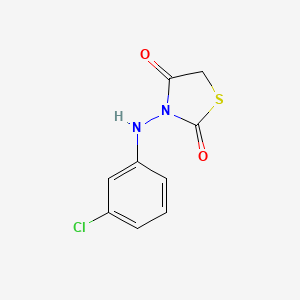![molecular formula C18H22O4 B14331255 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene CAS No. 108853-15-2](/img/structure/B14331255.png)
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of methoxybenzenes This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a 2-(3-methoxyphenyl)ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques, such as distillation and crystallization, is common.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Scavenging: Acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxybenzene: A simpler analog with three methoxy groups on the benzene ring.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-(3-methoxyphenyl)ethyl substituent.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Features a propenyl group in place of the 2-(3-methoxyphenyl)ethyl substituent.
Uniqueness
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is unique due to the presence of the 2-(3-methoxyphenyl)ethyl substituent, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
108853-15-2 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-5-6-13(10-15)8-9-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-7,10-12H,8-9H2,1-4H3 |
Clé InChI |
NUHKDACBBFNRPM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14331173.png)
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)



![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)



![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)


